1-Octylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-octylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOGHDFAVQKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036435 | |
| Record name | 1-Octyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |
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Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless viscous liquid; [Aldrich MSDS] | |
| Record name | 2-Pyrrolidinone, 1-octyl- | |
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| Record name | 1-Octyl-2-pyrrolidinone | |
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CAS No. |
2687-94-7 | |
| Record name | N-Octylpyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-94-7 | |
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| Record name | N-(n-Octyl)-2-pyrrolidone | |
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| Record name | 2-Pyrrolidinone, 1-octyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Octyl-2-pyrrolidone | |
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| Record name | N-(n-octyl)-2-pyrrolidinone | |
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| Record name | 2-Pyrrolidinone, 1-octyl | |
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| Record name | Caprylyl Pyrrolidone | |
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Contextualization Within Lactam Chemistry
N-Alkylpyrrolidin-2-ones are a class of compounds characterized by a five-membered lactam ring, a cyclic amide, with an alkyl group attached to the nitrogen atom. Pyrrolidin-2-ones, also known as γ-lactams, are important synthetic targets due to their presence in many biologically active compounds. researchgate.net The development of efficient methods for their synthesis is a significant focus for many chemists. researchgate.net The pyrrolidine (B122466) ring is a core structure in numerous pharmacologically active molecules and natural alkaloids. frontiersin.org The versatility of the pyrrolidinone structure allows for a wide range of applications, from industrial solvents to building blocks in pharmaceutical research. utb.czresearchgate.net
Historical Development of Pyrrolidinone Research
The study of pyrrolidones has a rich history, with N-vinyl-2-pyrrolidone (NVP) first being synthesized during World War II. industrialchemicals.gov.au This foundational work paved the way for the commercial production of various pyrrolidone derivatives. Research into pyrrolidinones has expanded significantly over the decades, leading to the development of a wide array of derivatives with diverse applications. researchgate.net The exploration of pyrrolidine-containing compounds continues to be an active area of research, with a focus on synthesizing new derivatives and exploring their potential applications in various scientific fields. frontiersin.orgmdpi.com
Academic Relevance of 1 Octylpyrrolidin 2 One in Chemical Science
Approaches to the Synthesis of this compound
The synthesis of this compound can be achieved through several chemical pathways. These methods primarily include lactamization reactions and reductive amination strategies, among other established routes.
Lactamization Reactions
Lactamization, the formation of a cyclic amide (a lactam), is a key process in the synthesis of pyrrolidinones. One common approach involves the reaction of a γ-amino ester, which upon heating and often in the presence of an acid catalyst, undergoes intramolecular cyclization to form the pyrrolidinone ring. nih.gov For instance, a method has been developed for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes. This process involves the Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring with primary amines to yield γ-amino esters, which then undergo in situ lactamization. nih.gov
Another notable method is the N-alkylation of 2-pyrrolidinone (B116388). This involves reacting 2-pyrrolidone with an octyl halide, such as n-octyl chloride. atamanchemicals.comchemicalbook.comsfdchem.comlookchem.com The reaction is often facilitated by a phase transfer catalyst, like tetrabutylammonium bromide, and carried out at elevated temperatures. atamanchemicals.comchemicalbook.comsfdchem.comlookchem.com A specific synthetic process involves heating 2-pyrrolidone and a quaternary ammonium (B1175870) salt phase transfer catalyst to approximately 85°C, followed by the slow addition of n-octyl chloride over several hours, with the reaction temperature maintained between 80-95°C. google.com
Table 1: Synthesis of this compound via N-Alkylation of 2-Pyrrolidinone
| Reactants | Catalyst | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Pyrrolidone, n-Octyl chloride | Tetrabutylammonium bromide | 90 °C | 10 hours | Not specified | chemicalbook.comsfdchem.comlookchem.com |
| 2-Pyrrolidone, n-Octyl chloride | Quaternary ammonium salt | 80-95 °C | 9-10 hours | Not specified | google.com |
Reductive Amination Strategies
Reductive amination offers an alternative pathway to this compound and its derivatives. This method typically involves the reaction of a keto acid, such as levulinic acid, with an amine in the presence of a reducing agent. researchgate.netd-nb.inforsc.org Supported platinum catalysts have been investigated for the reductive amination of levulinic acid with various amines to produce N-alkyl-5-methyl-2-pyrrolidones. researchgate.net The reaction of levulinic acid with n-octylamine, for example, can yield the corresponding N-octyl-5-methyl-2-pyrrolidone. researchgate.net The process generally involves the initial formation of an imine from the keto acid and the amine, which is then reduced to the final pyrrolidinone product. d-nb.info Various heterogeneous catalysts, including those based on palladium and iridium, have also been employed for this transformation. d-nb.inforsc.org
Other Established Synthetic Routes
Other synthetic methods for related pyrrolidinone structures exist. For instance, the enantioselective synthesis of (4S,5S)-4-hydroxy-5-octylpyrrolidin-2-one, a metabolite, has been achieved in three steps. arkat-usa.org Additionally, a nickel-catalyzed reductive carbamoyl-alkylation of 1,1-disubstituted alkene-tethered carbamoyl (B1232498) chlorides with primary alkyl iodides provides access to α,α-dialkylated pyrrolidinones. sioc-journal.cn
Derivatization and Structural Modification of the Pyrrolidinone Core
The pyrrolidinone scaffold of this compound can be further modified to generate a variety of derivatives with potentially new properties and applications.
N-Alkylation and Side-Chain Modifications
The nitrogen atom of the pyrrolidinone ring is a common site for modification. N-alkylation can be performed on 2-pyrrolidinone itself, as described in the synthesis section, to introduce the octyl group. atamanchemicals.comchemicalbook.comsfdchem.comlookchem.com This is a versatile method for introducing various alkyl chains. For instance, N-alkylation of 2-pyridone, a related lactam, has been achieved using alkyl halides in the presence of tetraalkylammonium fluoride. google.com Similar strategies could be applied to this compound to further modify the N-substituent, although this is less common as the octyl group is typically the desired feature.
Modification of the octyl side-chain itself is another possibility for derivatization. For example, bacterial degradation studies have shown that this compound can be metabolized to form compounds like 4-(2-oxopyrrolidin-1-yl)butanoic acid, which represents an oxidation of the terminal carbon of the octyl chain. researchgate.net While this is a biological transformation, it suggests that chemical oxidation of the side chain could be a viable route for creating new derivatives.
Functionalization of the Pyrrolidinone Ring
The pyrrolidinone ring itself can also be functionalized. For example, nickel-catalyzed reductive dicarbofunctionalization of internal alkenes with alkyl iodides has been used to create chiral pyrrolidinones with stereogenic centers at the C3 and C4 positions. sioc-journal.cn While this method builds the functionalized ring, it demonstrates that substitution at these positions is possible.
Another approach involves the synthesis of pyrrolidinones that are already substituted on the ring. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes is an example where a substituent is introduced at the C5 position during the ring-forming process. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 2687-94-7 | C12H23NO |
| 2-Pyrrolidinone | 616-45-5 | C4H7NO |
| n-Octyl chloride | 111-85-3 | C8H17Cl |
| Tetrabutylammonium bromide | 1643-19-2 | C16H36BrN |
| Levulinic acid | 123-76-2 | C5H8O3 |
| n-Octylamine | 111-86-4 | C8H19N |
| N-Octyl-5-methyl-2-pyrrolidone | Not available | C13H25NO |
| (4S,5S)-4-hydroxy-5-octylpyrrolidin-2-one | Not available | C12H23NO2 |
| 4-(2-oxopyrrolidin-1-yl)butanoic acid | 65593-33-1 | C8H13NO3 |
| 2-Pyridone | 142-08-5 | C5H5NO |
Synthesis of Conjugates and Polymeric Precursors
This compound serves as a versatile building block in the synthesis of more complex molecules, including various conjugates and precursors for polymeric materials. The pyrrolidone ring, combined with the long alkyl chain, provides a unique combination of polarity and hydrophobicity, making it a target for creating specialized molecules.
Pyrrolidone and its derivatives are utilized as intermediates in the synthesis of agrochemicals, pharmaceuticals, and textile auxiliaries. chemicalland21.com The pyrrolidone structure can be incorporated into a variety of surfactant structures to enhance performance by improving water solubility and compatibility. chemicalland21.com
One area of application is in the formation of ionic liquids (ILs). For instance, 1-methyl-1-octylpyrrolidin-1-ium (B14181336) bis(trifluoromethylsulfonyl)imide is an ionic liquid synthesized from a pyrrolidinone precursor. nih.gov These ILs have been studied in combination with the peptide nisin to create conjugates with improved antibacterial properties against microorganisms like Escherichia coli and Staphylococcus aureus. nih.gov
Furthermore, pyrrolidin-2-ones can act as monomers for the creation of synthetic polymers. researchgate.net For example, they are precursors to poly (1-vinylpyrrolidin-2-one) derivatives, highlighting their role in polymer chemistry. researchgate.net The synthesis of 5-methyl-1-octylpyrrolidin-2-one has also been demonstrated through the reductive amination of ethyl levulinate with octylamine, showcasing the creation of substituted pyrrolidones that can serve as specialized monomers or intermediates. rsc.org
| Conjugate/Precursor | Starting Materials | Application/Significance | Reference |
| 1-methyl-1-octylpyrrolidin-1-ium bis(trifluoromethylsulfonyl)imide | This compound derivative | Ionic liquid with antibacterial properties when combined with nisin | nih.gov |
| Poly (1-vinylpyrrolidin-2-one) derivatives | Pyrrolidin-2-one monomers | Synthetic polymers | researchgate.net |
| 5-methyl-1-octylpyrrolidin-2-one | Ethyl levulinate, Octylamine | Specialized pyrrolidone derivative | rsc.org |
Mechanistic Studies of this compound Synthesis
The primary industrial synthesis of this compound involves the N-alkylation of 2-pyrrolidone with an octyl halide, such as 1-chlorooctane (B87089) or 1-bromooctane, under basic conditions. vulcanchem.com
A common method involves the reaction of 2-pyrrolidone with n-octyl chloride in the presence of tetrabutylammonium bromide as a phase transfer catalyst. lookchem.com The reaction is typically heated to facilitate the substitution. lookchem.com
The fundamental reaction mechanism is a nucleophilic substitution. vulcanchem.com The nitrogen atom within the lactam ring of pyrrolidone acts as a nucleophile, attacking the electrophilic carbon atom of the octyl halide. vulcanchem.com This process leads to the formation of the N-octyl bond and a halide salt as a byproduct. The reaction is generally carried out in the presence of a base like potassium carbonate or sodium hydride to deprotonate the pyrrolidone nitrogen, thereby increasing its nucleophilicity. vulcanchem.com Solvents such as toluene (B28343) or dimethylformamide (DMF) are often used. vulcanchem.com
Another significant synthetic route to the pyrrolidone core is through the reductive amination of levulinic acid or its esters (like ethyl levulinate). rsc.orgd-nb.info This process typically involves three main steps: d-nb.info
Imine Formation : An acid-catalyzed reaction occurs between the carbonyl group of levulinic acid (or its ester) and a primary amine (in this case, octylamine) to form an imine intermediate.
Cyclization : The intermediate undergoes an intramolecular cyclization.
Hydrogenation : The cyclic intermediate is then hydrogenated to yield the final N-substituted pyrrolidone.
Role as a Specialized Solvent in Chemical Systems
This compound, also known as N-octyl-2-pyrrolidone (NOP), is a versatile organic compound recognized for its efficacy as a specialized solvent. Its unique molecular structure, which combines a polar lactam headgroup with a nonpolar eight-carbon alkyl chain, imparts amphiphilic characteristics. This dual nature allows it to function effectively in a wide array of chemical systems, from dissolving hydrophobic molecules to serving as a medium for complex chemical reactions.
The compound is a colorless to light yellow liquid with a faint, amine-like odor. ataman-chemicals.comatamanchemicals.com It is slightly soluble in water but miscible with most polar and non-polar organic solvents. utb.cz
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2687-94-7 | ataman-chemicals.com |
| Molecular Formula | C₁₂H₂₃NO | ataman-chemicals.comnih.gov |
| Molecular Weight | 197.32 g/mol | nih.gov |
| Appearance | Colorless to light yellow liquid | ataman-chemicals.comnih.gov |
| Melting Point | -25 °C | herts.ac.uk |
| Boiling Point | 170-172 °C @ 15 mmHg | |
| Density | 0.92 g/mL at 25°C | |
| Water Solubility | 1.2 g/L | utb.cz |
| log Kₒw (Octanol-Water Partition Coefficient) | 4.15 | utb.cz |
Solvency for Hydrophobic Molecules
A primary advantage of this compound is its high solvency for hydrophobic and poorly water-soluble molecules. utb.cz This capability stems from its amphiphilic structure, where the long octyl tail provides a lipophilic environment conducive to dissolving nonpolar substances, while the polar pyrrolidone ring enhances its miscibility with other polar components in a formulation. It is an excellent solvent for various polymers and hydrophobic materials. atamanchemicals.com
Research has demonstrated its effectiveness in dissolving complex pharmaceutical compounds. For instance, the solubility of baricitinib, a poorly water-soluble drug, was found to be significantly high in this compound.
Table 2: Solubility of Baricitinib in Various Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| This compound | 93.83 ± 4.69 |
| 1-Decanol | 90.74 ± 5.44 |
| Isostearyl isostearate | 55.76 ± 3.90 |
| Azone | 53.52 ± 4.28 |
Source: Data from a 2023 study on the solubility of Baricitinib. nih.gov
This high solvency makes it a valuable component in formulations requiring the solubilization of active ingredients that would otherwise have limited applicability due to poor solubility. utb.cz
Applications in Polymer and Polymerization Reactions
This compound serves as an effective solvent for various polymers and is utilized in polymerization reactions. atamanchemicals.com Its ability to dissolve polymers makes it useful in applications such as coatings, where it can act as a coalescing agent, and in the manufacturing of polymer membranes. vulcanchem.com For example, it is known to be a solvent for polyvinyl chloride. vulcanchem.com
Its role extends to being a solvent in the reactions that create polymers, facilitating the interaction of monomers and catalysts to produce polymeric materials with desired properties. This utility is crucial in processes where maintaining a homogeneous reaction phase is essential for controlling the polymerization process and the characteristics of the final polymer product.
Utility in Organic Synthesis and Chemical Reaction Media
In the realm of organic chemistry, this compound is employed as a highly efficient and selective solvent and reaction medium. researchgate.net Its chemical and thermal stability make it suitable for a variety of synthetic processes. utb.cz
It is used in the synthesis of fine chemicals, including pharmaceuticals and pesticides. For example, it can be used as a solvent in the production of other functional chemicals, such as 5-methyl-1-octylpyrrolidin-2-one, which itself has applications as an industrial solvent and surfactant. Furthermore, it is utilized in applications such as lubricating oil refining and as a stripping agent for coatings in the electronics industry. researchgate.net
Surfactant Properties and Interfacial Activity
Beyond its role as a solvent, this compound exhibits significant surface-active properties. utb.cz When the alkyl chain on an N-alkylated pyrrolidone is increased to eight carbons (C8), the molecule gains notable surfactant characteristics. researchgate.net It is classified as a low-foaming, nonionic wetting agent with a hydrophilic-lipophilic balance (HLB) value of 6. ataman-chemicals.comatamanchemicals.comutb.cz
Table 3: Surfactant Characteristics of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| Surfactant Type | Nonionic | ataman-chemicals.comatamanchemicals.com |
| HLB Value | 6 | ataman-chemicals.comatamanchemicals.com |
| Critical Micelle Concentration (CMC) | Does not form micelles on its own | ataman-chemicals.comatamanchemicals.com |
| Key Feature | Exhibits synergistic surface tension reduction with anionic surfactants | ataman-chemicals.comatamanchemicals.comresearchgate.net |
Surface Tension Reduction Mechanisms
This compound is effective at reducing the surface tension of aqueous systems, functioning as a rapid wetting agent. ataman-chemicals.comatamanchemicals.com A key aspect of its interfacial activity is its ability to interact synergistically with anionic surfactants, such as sodium lauryl sulfate (B86663) (SLS) and linear alkylbenzene sulfonates (LAS). ataman-chemicals.comresearchgate.net
This synergistic interaction is driven by the electronegativity of the carbonyl oxygen in the pyrrolidone ring. researchgate.net This oxygen can accept a proton, forming a pseudo-quaternary ammonium ion. This positively charged species can then form an ion pair with the large anion of the primary surfactant (e.g., the sulfate group of SLS). This newly formed ion pair, stabilized by the hydrophobic bonding between the alkyl chains of both molecules, is more effective at populating the air-water interface and reducing surface tension than either surfactant alone. researchgate.net This mechanism leads to a significant enhancement in surface tension reduction and wetting performance, even at low concentrations. ataman-chemicals.comatamanchemicals.com
Micellization Behavior
While this compound is surface-active, it is reported to not have a critical micelle concentration (CMC) on its own in aqueous solutions, meaning it does not self-assemble into micelles. ataman-chemicals.comatamanchemicals.com
Synergistic Interactions with Other Surfactants
This compound, a nonionic surfactant, exhibits notable synergistic interactions when combined with other types of surfactants, particularly anionic surfactants. This synergy leads to enhanced performance in various applications, such as improved wetting, solubilization, and surface tension reduction. The mechanism behind this synergy is attributed to the unique molecular structure of this compound, featuring a polar lactam ring and a nonpolar octyl chain.
The interaction between this compound and anionic surfactants is driven by the electronegativity of the carbonyl oxygen in the pyrrolidone ring. chemicalland21.com This allows it to accept a proton, forming a pseudo-quaternary ammonium ion that can then form an ion pair with the large anions of anionic surfactants. chemicalland21.com This ion pair is further stabilized by the hydrophobic interactions between the alkyl chains of both surfactant molecules. chemicalland21.com This interaction facilitates the formation of mixed micelles, which are more effective at reducing surface and interfacial tension than the individual surfactant components alone. ataman-chemicals.comatamanchemicals.comresearchgate.net
Research has shown significant synergism in surface tension reduction when this compound is mixed with anionic surfactants like sodium dodecyl sulfate (SDS) and commercial linear sodium alkylbenzene sulfonate (LAS). ataman-chemicals.comresearchgate.net The formation of mixed micelles with these anionic surfactants enhances the water solubility of this compound and results in a synergistic reduction in surface tension and improved wetting at lower concentrations. ataman-chemicals.comatamanchemicals.com For instance, in surfactant formulations, it can enhance the stability of anionic micelles, such as those of sodium dodecyl sulfate, by occupying the micelle core and has been shown to reduce the critical micelle concentration (CMC) by up to 40%.
Studies have investigated the molecular interaction parameters for both mixed monolayer formation at interfaces and mixed micelle formation in the bulk solution. researchgate.net The results indicate a moderate interaction between this compound and anionic surfactants, leading to the observed synergistic effects. researchgate.net This synergistic behavior is beneficial in a wide range of applications, including industrial and institutional cleaners, agricultural formulations, and consumer products. chemicalland21.comataman-chemicals.com
The ability of this compound to act as both a surface-active agent and a solvent contributes to its versatility. chemicalland21.comataman-chemicals.com It can function as an interfacial solvent, which is advantageous in controlling the release of organic fragrances and providing additional wetting on surfaces in spray solutions. chemicalland21.comataman-chemicals.com
Interactive Data Table: Synergistic Effects of this compound with Anionic Surfactants
| Anionic Surfactant | Observed Synergistic Effect | Mechanism of Interaction | Application Benefit | Reference |
| Sodium Dodecyl Sulfate (SDS) | Reduction of Critical Micelle Concentration (CMC) by up to 40% | Formation of mixed micelles; this compound occupies the micelle core, enhancing stability. | Improved cleaning and solubilization in detergents and cleaners. | vulcanchem.com |
| Sodium Dodecyl Sulfate (SDS) | Enhanced solubility of this compound. | Specific interaction leading to the formation of large mixed micelles. | Increased efficiency of the surfactant system at lower concentrations. | researchgate.net |
| Linear Sodium Alkylbenzene Sulfonate (LAS) | Synergism in surface tension reduction at the aqueous/air interface. | Formation of mixed monolayers at the interface. | Enhanced wetting and spreading in agricultural and industrial formulations. | researchgate.net |
| Sodium Laureth Sulfate (SLES) | Formation of mixed micelles. | Interaction between the pyrrolidone ring and the anionic head group, stabilized by hydrophobic interactions. | Improved foaming and cleaning performance in personal care products. | chemicalland21.comataman-chemicals.com |
Research Findings on Mixed Micelle Formation
Investigations into the mixtures of N-alkyl-2-pyrrolidones, including this compound, with anionic surfactants have provided quantitative data on their interactions. The molecular interaction parameters, βσ (for mixed monolayer formation) and βM (for mixed micelle formation), are used to characterize the strength of these interactions.
For mixtures of this compound (C8P) and sodium dodecanesulfonate (C12SNa), synergism was observed in reducing the surface or interfacial tension at various interfaces, including aqueous/air, aqueous/Parafilm, aqueous/Teflon, and aqueous/hexadecane, in both pure water and 0.1 M NaCl solutions. researchgate.net
Interactive Data Table: Molecular Interaction Parameters of this compound (C8P) with Anionic Surfactants
| Anionic Surfactant | Interface | Medium | Interaction Parameter (β) | Indication | Reference |
| Sodium Dodecanesulfonate (C12SNa) | Aqueous/Air | Pure Water | Negative | Synergistic interaction in mixed monolayer formation | researchgate.net |
| Sodium Dodecanesulfonate (C12SNa) | Aqueous/Air | 0.1 M NaCl | Negative | Enhanced synergistic interaction due to salt presence | researchgate.net |
| Sodium Dodecanesulfonate (C12SNa) | Aqueous/Hexadecane | Pure Water | Negative | Synergistic interaction in mixed monolayer formation at the oil-water interface | researchgate.net |
| Linear Sodium Alkylbenzene Sulfonate (LAS) | Aqueous/Air | Not Specified | Negative | Synergistic interaction in mixed monolayer formation | researchgate.net |
Environmental Dynamics and Biodegradation Pathways of 1 Octylpyrrolidin 2 One
Biodegradation Studies in Aquatic and Terrestrial Environments
Studies have demonstrated that 1-octylpyrrolidin-2-one is susceptible to biodegradation by microbial communities present in both river water and soil. utb.cznih.gov At a concentration of 100 mg L-1, the compound was effectively degraded in both environments, with dissolved organic carbon (DOC) removal efficiencies reaching 87.2% in river water and 88.4% in alluvial soil. utb.cznih.gov The degradation process in river water commenced after a brief lag phase of two days and was substantially completed within the following ten days. utb.cz In the soil suspension, the degradation proceeded at a slightly slower rate, requiring 16 days for significant removal of the compound. utb.cz
The microbial communities in both aquatic and terrestrial systems demonstrated a robust response to the presence of this compound. Despite the compound exhibiting bacteriostatic and bactericidal effects at higher concentrations (100 to 1000 mg L-1), the microbial consortia were able to successfully degrade it at a concentration of 100 mg L-1. utb.cznih.gov
Table 1: Biodegradation of this compound in Different Environments
| Environment | Initial Concentration (mg L-1) | Degradation Time (days) | DOC Removal Efficiency (%) |
| River Water | 100 | 12 | 87.2 utb.cznih.gov |
| Alluvial Soil | 100 | 16 | 88.4 utb.cznih.gov |
The biodegradation of this compound is not carried out by a single microbial species but rather by a synergistic bacterial partnership. utb.cznih.gov The initial step of the degradation is initiated by bacteria from the genus Phenylobacterium. utb.cznih.gov These bacteria are capable of utilizing the octyl chain of the molecule. utb.cznih.gov
Following the initial breakdown by Phenylobacterium, other bacterial members of the microbial community, specifically Bordetella petrii and Arthrobacter sp., are responsible for the further degradation of the resulting intermediate. utb.cznih.gov These bacteria play a crucial role in the complete mineralization of the compound by assimilating the nitrogen atom from the lactam ring. utb.cznih.gov Bordetella petrii has been previously identified in pesticide-degrading cultures and is known to degrade various organic compounds. researchgate.net Similarly, members of the genus Arthrobacter are known for their ability to degrade a wide array of xenobiotics, including nitrogenous heterocyclic compounds. researchgate.net
Microbial Community Response and Degradation Efficiencies
Identification of Degradation Intermediates and Metabolic Pathways
Detailed analysis using electrospray mass spectrometry (ESI-MS) has been instrumental in elucidating the metabolic pathway of this compound degradation. utb.cznih.gov
The degradation process is initiated by the oxidation of the octyl chain by Phenylobacterium. utb.cznih.gov These octane-utilizing bacteria cleave the octyl chain, using four of its carbon atoms for their growth. utb.cz This process also involves the oxidation of the terminal carbon atom of the remaining portion of the chain. utb.cznih.gov This initial enzymatic attack results in the formation of a key intermediate. utb.cz
The primary intermediate produced by Phenylobacterium has been identified as 4-(2-oxopyrrolidin-1-yl)butanoic acid. utb.cznih.gov This intermediate is then further metabolized by Bordetella petrii and Arthrobacter sp. utb.cznih.gov These bacteria are capable of assimilating the nitrogen atom present in the lactam ring of the intermediate, thereby completing the degradation process. utb.cznih.gov
Oxidation of the Octyl Chain
Photolytic Stability and Environmental Persistence
This compound is considered to be stable to photolytic degradation in both water and soil environments. utb.czresearchgate.net This stability suggests that biodegradation is the primary mechanism for its removal from the environment. The compound possesses both chemical and thermal stability. utb.czresearchgate.net
Implications for Environmental Remediation and Green Chemistry Initiatives
The environmental profile of this compound (NOP) presents a dual perspective, highlighting both the necessity for remediation strategies due to its aquatic toxicity and its potential within green chemistry frameworks. utb.cznih.govbasf.com The compound's biodegradability is a key factor in its environmental fate and offers significant implications for remediation. utb.cz Concurrently, its properties as an effective surfactant and solvent, coupled with a favorable safety profile, position it as a "green circle" chemical in certain applications. nih.govataman-chemicals.comguidechem.com
Research into the microbial degradation of NOP has revealed that it can be successfully broken down by microbial communities found in natural environments like river water and soil. utb.cznih.gov Studies have shown that at a concentration of 100 mg L-1, NOP was effectively degraded by these microbial consortia. utb.cznih.govresearchgate.net This inherent biodegradability is a cornerstone for developing bioremediation strategies to mitigate environmental contamination.
Detailed investigations have identified a cooperative bacterial effort in the complete degradation of NOP. The process is initiated by octane-utilizing bacteria from the genus Phenylobacterium. utb.cznih.gov These bacteria target the N-octyl chain of the molecule, cleaving off four carbon atoms and oxidizing the terminal carbon of the remaining chain. utb.cznih.govresearchgate.net This initial step results in the formation of an intermediate compound, 4-(2-oxopyrrolidin-1-yl)butanoic acid. utb.cznih.govresearchgate.netresearchgate.net This intermediate is then further metabolized by other bacteria, specifically identified as Bordetella petrii and Arthrobacter sp. utb.cznih.govresearchgate.net These subsequent degraders are capable of assimilating the nitrogen atom from the lactam ring, thus completing the breakdown of the molecule. utb.cznih.gov
The efficiency of this biodegradation process has been quantified in laboratory settings, demonstrating its potential for in-situ and ex-situ remediation approaches.
Table 1: Biodegradation Efficiency of this compound
| Environmental Matrix | Initial Concentration | Removal Efficiency (% of DOC*) | Degradation Time | Lag Phase |
|---|---|---|---|---|
| River Water | 100 mg L⁻¹ | 87.2% | 10 days | 2 days |
| Alluvial Soil Suspension | 100 mg L⁻¹ | 88.4% | 16 days | Slower than river water |
*DOC: Dissolved Organic Carbon. Data sourced from studies on microbial degradation. utb.cznih.govresearchgate.net
The specific roles of the different bacterial species and the identified metabolic intermediate are crucial for understanding the complete degradation pathway.
Table 2: Key Components in the Biodegradation Pathway of this compound
| Role | Microorganism/Compound | Function |
|---|---|---|
| Initial Degrader | Phenylobacterium sp. | Utilizes four carbons from the octyl chain; oxidizes the terminal carbon. utb.cznih.gov |
| Intermediate Compound | 4-(2-oxopyrrolidin-1-yl)butanoic acid | Product of the initial degradation by Phenylobacterium. utb.cznih.govresearchgate.net |
| Secondary Degrader | Bordetella petrii | Further degrades the intermediate; assimilates nitrogen from the lactam ring. utb.cznih.gov |
From a green chemistry perspective, this compound is recognized by the EPA's Safer Choice program as a "green circle" chemical, indicating it is of low concern based on its toxicological profile. nih.gov This designation supports its use as a safer alternative to more hazardous chemicals in formulations for cleaning products, agricultural chemicals, and industrial processes. nih.govguidechem.com Its function as a low-foaming, nonionic wetting agent and solvent with high solvency for hydrophobic molecules makes it a versatile ingredient. utb.czataman-chemicals.comresearchgate.net
Furthermore, green chemistry initiatives also focus on the synthesis of chemicals. Research has demonstrated greener synthetic routes for pyrrolidones, such as the reductive amination of ethyl levulinate and levulinic acid using gold-palladium (AuPd) nanoparticle catalysts. rsc.org These methods operate under mild conditions, such as ambient hydrogen pressure and without the need for solvents, offering a more sustainable approach to producing pyrrolidone derivatives. rsc.org Such advancements in synthesis align with the principles of green chemistry by reducing energy consumption and waste. rsc.org
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-(2-oxopyrrolidin-1-yl)butanoic acid |
| Ethyl levulinate |
| Levulinic acid |
Biological Interactions and Pharmacological Potential of 1 Octylpyrrolidin 2 One and Its Derivatives
Permeation Enhancement Mechanisms
1-Octylpyrrolidin-2-one is recognized for its capacity to enhance the penetration of substances through the skin, a property that is particularly valuable in the development of transdermal drug delivery systems. researchgate.netlookchem.com
In Vitro and Ex Vivo Permeation Studies
In vitro studies using hairless mouse skin have been instrumental in elucidating the permeation-enhancing effects of 1-octyl-2-pyrrolidone. nih.gov Research has shown that 1-alkyl-2-pyrrolidones, including the octyl derivative, increase the transport of steroidal compounds like beta-estradiol, corticosterone, and hydrocortisone (B1673445) across the skin. nih.gov A physical model that considers the stratum corneum as a barrier with both lipoidal and pore pathways has been used to interpret these findings. nih.gov
A key mechanism of action for these enhancers is their ability to increase the partitioning of a drug into the lipoidal pathway of the stratum corneum. nih.gov Studies have demonstrated a direct relationship between the length of the alkyl chain of 1-alkyl-2-pyrrolidones and their enhancement potency; a nearly semilogarithmic linear relationship exists, with an approximate 3.5-fold increase in enhancement for each additional methylene (B1212753) group in the alkyl chain. nih.gov Interestingly, the enhancement potencies of 1-alkyl-2-pyrrolidones are comparable to those of n-alkanols with the same carbon number in their alkyl groups, suggesting the primary role of the alkyl chain in this effect. nih.gov
Further investigations into the uptake of 1-alkyl-2-pyrrolidones into the stratum corneum's lipoidal domains revealed only a modest increase (approximately 2-fold) from the ethyl to the octyl derivative under isoenhancement conditions. nih.gov This suggests that while the alkyl chain length is important, the potency is not solely dependent on it. nih.gov
A study focusing on the development of a novel formulation for baricitinib, a drug for psoriasis, utilized this compound (referred to as Surfadone LP 100) as a permeation enhancer. ub.edu In vitro and ex vivo studies of this formulation demonstrated that approximately 80% of the drug was released, with a significant portion retained within the skin layers rather than passing through, which is desirable for treating localized skin conditions. ub.edu
Table 1: In Vitro/Ex Vivo Permeation Studies of this compound
| Drug/Permeant | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Beta-estradiol, Corticosterone, Hydrocortisone | Hairless mouse skin | Increased transport across the skin; enhancement factor increases with alkyl chain length. | nih.gov |
| Beta-estradiol | Hairless mouse skin | Increased partitioning into the lipoidal pathway of the stratum corneum. | nih.gov |
| Baricitinib | Not specified | ~80% drug release with high retention in skin layers. | ub.edu |
| 5-Fluorouracil, Triamcinolone Acetonide, Indomethacin, Flurbiprofen | Full-thickness rat skin | Pyrrolidone derivatives enhanced skin retention of drugs. | nih.gov |
| Phenolsulphonphthalein (Phenol red), 5-Fluorouracil | Excised rat skin | Combination with 1-methyl-2-pyrrolidone potentiated the enhancing effect and shortened lag time. | nih.gov |
Impact on Transdermal Delivery Systems
The ability of this compound to enhance the penetration of active pharmaceutical ingredients makes it a valuable component in transdermal delivery systems. researchgate.netlookchem.com By increasing the flux of drugs across the stratum corneum, it can improve the bioavailability and therapeutic efficacy of topically applied medications. nih.gov
The combination of different pyrrolidone derivatives has also been explored to optimize transdermal delivery. For instance, using 1-methyl-2-pyrrolidone alongside a more lipophilic derivative like 1-lauryl-2-pyrrolidone resulted in a potent enhancing effect with a shorter lag time for the penetration of phenolsulphonphthalein and 5-fluorouracil. nih.govnih.gov This synergistic effect is attributed to the rapid penetration of the skin by 1-methyl-2-pyrrolidone, which in turn facilitates the entry of the more potent long-chain pyrrolidone. nih.gov
Antimicrobial Activity Investigations
In addition to its permeation-enhancing properties, this compound has demonstrated antimicrobial activity against a range of microorganisms. utb.czresearchgate.net
Bacteriostatic and Bactericidal Effects
Studies have shown that this compound exhibits both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects. utb.cznih.gov These effects are observed at concentrations ranging from 100 to 1000 mg/L. utb.cznih.govutb.cz The distinction between bacteriostatic and bactericidal concentrations can vary depending on the bacterial species.
Spectrum of Activity Against Bacterial Strains
This compound has shown activity against Gram-positive and some Gram-negative bacteria. utb.cznih.govutb.cz Research indicates that Gram-positive rods are inhibited at a concentration of 100 mg/L, while Gram-positive cocci require a higher concentration of 500 mg/L to cease growth. utb.cz The bactericidal concentrations also show a similar trend, with higher concentrations needed to kill cocci compared to rods like Rhodococcus erythropolis and Bacillus subtilis. utb.cz However, it appears to be less effective against pseudomonads. utb.cz
Table 2: Antimicrobial Spectrum of this compound
| Bacterial Strain Type | Effect | Concentration Range (mg/L) | Reference(s) |
|---|---|---|---|
| Gram-positive bacteria | Bacteriostatic and Bactericidal | 100 - 1000 | utb.cznih.govutb.cz |
| Gram-negative bacteria | Bacteriostatic and Bactericidal | 100 - 1000 | utb.cznih.govutb.cz |
| Gram-positive rods | Inhibition | 100 | utb.cz |
| Gram-positive cocci | Inhibition | 500 | utb.cz |
| Pseudomonads | Limited to no effect | Not specified | utb.cz |
Other Reported Biological Activities (e.g., enzyme inhibition)
While the primary biological activities of this compound reported in the literature are permeation enhancement and antimicrobial effects, the broader class of N-alkylpyrrolidones and related heterocyclic compounds have been investigated for other pharmacological potential. For instance, some carbamates, which share structural similarities, are known to act as enzyme inhibitors, such as targeting acetylcholinesterase. ontosight.ai Additionally, derivatives of piperidine, another heterocyclic amine, have been explored as antifungal agents that inhibit ergosterol (B1671047) biosynthesis. nih.gov However, specific studies detailing the enzyme inhibitory activity of this compound itself are not extensively available in the provided search results. It is an area that may warrant further investigation.
Structure-Activity Relationship Studies for Biological Effects
The biological activities of this compound and its derivatives are intrinsically linked to their chemical structures. Researchers have conducted structure-activity relationship (SAR) studies to understand how modifications to the molecule's core components—the pyrrolidinone ring, the N-alkyl substituent, and other functional groups—influence their pharmacological potential. These investigations have been pivotal in optimizing compounds for specific biological effects, including antimicrobial activity, anticonvulsant properties, and skin penetration enhancement.
Antimicrobial Activity
The antimicrobial properties of pyrrolidinone derivatives are significantly influenced by the nature of the substituents on the pyrrolidinone ring and the nitrogen atom.
One area of investigation has been the introduction of a phenylsulfonyl group at the 1-position of the pyrrolidin-2-one ring. A study on 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones revealed that the presence and position of substituents on the phenyl ring are critical for antibacterial activity. Notably, a chloro group at the ortho position of the phenyl ring was found to enhance the compound's action against E. coli and B. subtilis. tandfonline.com
Another approach involved the synthesis of more complex derivatives starting from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. By modifying the carboxylic acid group and the acetamido group, a series of derivatives with azole, diazole, and hydrazone moieties were created. Several of these compounds exhibited potent anticancer activity, and importantly, some demonstrated significant and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com For instance, a derivative bearing a 5-nitrothiophene substituent showed promising results. mdpi.com
The length of the alkyl chain at the N-1 position of the pyrrolidinone ring is another key determinant of antimicrobial efficacy. In a study of pyrrolidinium-based ionic liquids, it was observed that the antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, increased with a longer hydrophobic chain. researchgate.net
Table 1: Structure-Activity Relationship of Pyrrolidinone Derivatives for Antimicrobial Activity
| Scaffold/Series | Key Structural Modifications | Observed Effect on Antimicrobial Activity | Target Organisms |
|---|---|---|---|
| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | Chloro group at the ortho-position of the phenyl ring. tandfonline.com | Enhanced antibacterial action. tandfonline.com | E. coli, B. subtilis tandfonline.com |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Introduction of a 5-nitrothiophene substituent. mdpi.com | Promising and selective activity. mdpi.com | Multidrug-resistant Staphylococcus aureus mdpi.com |
| Pyrrolidinium-based ionic liquids | Increased length of the hydrophobic alkyl chain. researchgate.net | Increased antimicrobial activity. researchgate.net | Gram-positive and Gram-negative bacteria, fungi researchgate.net |
Anticonvulsant Activity
The pyrrolidinone scaffold is a core component of several antiepileptic drugs, and SAR studies have been crucial in developing new derivatives with potential anticonvulsant effects.
Research on 1-acyl-2-pyrrolidinone derivatives, synthesized as analogs of gamma-aminobutyric acid (GABA), has shown a clear relationship between the length of the acyl chain and anticonvulsant activity. In a picrotoxin-induced seizure model, derivatives with longer acyl chains, specifically 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone, exhibited the highest activity. nih.gov This suggests that the lipophilicity conferred by the longer chain is important for the compound's effect. These compounds were also found to prolong sleeping time induced by sodium pentobarbital. nih.gov
In a different series of studies focusing on pyrrolidine-2,5-dione derivatives, the nature of the substituents at both the N-1 and C-3 positions was found to be critical. The presence of aromatic groups at the C-3 position of the pyrrolidin-2,5-dione ring was generally associated with greater anticonvulsant activity. tandfonline.com Furthermore, the substitution pattern on an N-linked phenylpiperazine moiety also played a significant role. For instance, derivatives with a 3-trifluoromethyl-piperazine group were effective in the maximal electroshock (MES) seizure test, while those with 2-fluoro- or 3-methyl-piperazine substitutions showed activity in the subcutaneous pentylenetetrazole (scPTZ) test. tandfonline.com
Table 2: Structure-Activity Relationship of Pyrrolidinone Derivatives for Anticonvulsant Activity
| Scaffold/Series | Key Structural Modifications | Observed Effect on Anticonvulsant Activity | Test Model |
|---|---|---|---|
| 1-Acyl-2-pyrrolidinones | Longer acyl chains (decanoyl, dodecanoyl). nih.gov | High anticonvulsant activity. nih.gov | Picrotoxin-induced seizure nih.gov |
| 3-Benzhydryl-pyrrolidine-2,5-dione N-Mannich bases | 3-Trifluoromethyl-piperazine at N-1. tandfonline.com | Effective in MES test. tandfonline.com | Maximal Electroshock (MES) tandfonline.com |
| 3-Benzhydryl-pyrrolidine-2,5-dione N-Mannich bases | 2-Fluoro- or 3-methyl-piperazine at N-1. tandfonline.com | Active in scPTZ test. tandfonline.com | Subcutaneous Pentylenetetrazole (scPTZ) tandfonline.com |
Skin Penetration Enhancement
N-alkyl-2-pyrrolidones, including this compound, are well-established chemical penetration enhancers used in transdermal drug delivery. SAR studies have focused on optimizing the alkyl chain length and the pyrrolidinone ring structure to maximize this effect while minimizing skin irritation.
The length of the N-alkyl chain is a primary determinant of the enhancing activity. A study comparing various 1-alkyl- or 1-alkenylazacycloalkanone derivatives found that those with a C10 terpene chain (an unsaturated alkyl chain) provided superior enhancement for the penetration of 6-mercaptopurine (B1684380) through guinea pig skin. nih.gov In contrast, derivatives with a longer C20 tail chain were less effective. nih.gov This suggests an optimal range of lipophilicity for interacting with the stratum corneum.
The structure of the heterocyclic ring also influences the enhancing properties. While the size of the azacycloalkanone ring (5-, 6-, or 7-membered) had little impact on activity, increasing the number of carbonyl groups within the ring led to a decrease in penetration enhancement. nih.gov The mechanism of action for these enhancers is believed to involve an increase in the partitioning of the drug into the skin, rather than significantly altering its diffusion through the skin. nih.gov Interestingly, derivatives with an unsaturated alkenyl chain (terpene) were found to induce less primary skin irritation compared to those with a saturated alkyl chain. nih.gov
Table 3: Structure-Activity Relationship of Azacycloalkanone Derivatives for Skin Penetration Enhancement
| Scaffold/Series | Key Structural Modifications | Observed Effect on Penetration Enhancement | Effect on Skin Irritation |
|---|---|---|---|
| 1-Alkenylazacycloalkanones | C10 terpene chain at N-1. nih.gov | Superior enhancing effect. nih.gov | Less irritation than alkyl chain derivatives. nih.gov |
| 1-Alkylazacycloalkanones | C20 alkyl chain at N-1. nih.gov | Less effective enhancement. nih.gov | Induced more severe irritation. nih.gov |
| Azacycloalkanones | Increased number of carbonyl groups in the ring. nih.gov | Decreased enhancing activity. nih.gov | Not specified. |
| Azacycloalkanones | Variation in ring size (5, 6, or 7-membered). nih.gov | Little effect on enhancing activity. nih.gov | Not specified. |
Advanced Analytical and Spectroscopic Characterization of 1 Octylpyrrolidin 2 One
Mass Spectrometry Techniques for Structural Elucidation and Degradation Product Analysis
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it invaluable for the structural analysis of 1-Octylpyrrolidin-2-one and the identification of its potential degradation products.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization method ideal for analyzing polar molecules like this compound, as it minimizes fragmentation during the ionization process. utb.cz In positive-ion mode ESI-MS, this compound (with a molecular weight of 197.32 g/mol ) is typically observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 198. utb.cz This technique provides a primary confirmation of the compound's molecular weight. utb.cz ESI-MS has been effectively used to study the degradation of this compound, for instance, in identifying metabolic products like 4-(2-oxopyrrolidin-1-yl)butanoic acid formed through bacterial action. utb.cznih.gov In some cases, in-source fragmentation might lead to the observation of ions such as the one at m/z 154, resulting from a neutral loss of a water molecule from the protonated molecule. utb.cz
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed for more detailed structural analysis by examining the fragmentation patterns of a selected parent ion. utb.cz For the protonated this compound ion ([M+H]⁺ at m/z 198), collision-induced dissociation (CID) reveals characteristic fragmentation pathways. utb.cz
A major fragmentation route involves the neutral loss of the octyl side chain, resulting in a prominent product ion at m/z 86, which corresponds to the protonated pyrrolidin-2-one ring. utb.czmassbank.jp Another notable fragment ion can be observed at m/z 114. massbank.jp The analysis of these fragmentation patterns is crucial for confirming the structure of the parent molecule and for identifying unknown related substances. utb.czresearchgate.net For example, the consecutive neutral losses of water and carbon monoxide observed in the tandem mass spectra of degradation products are characteristic of carboxylic acids. researchgate.net
Table 1: Key Mass Spectrometry Data for this compound and a Degradation Product
| Ion Type | m/z | Description | Source(s) |
|---|---|---|---|
| This compound | |||
| [M+H]⁺ | 198 | Protonated parent molecule | utb.cz |
| Product Ion | 86 | Protonated pyrrolidin-2-one (from neutral loss of the aliphatic chain) | utb.czmassbank.jp |
| Product Ion | 114 | Fragment ion | massbank.jp |
| Degradation Product (4-(2-oxopyrrolidin-1-yl)butanoic acid) | |||
| [M+H]⁺ | 172 | Protonated degradation product | utb.cz |
| [M-H]⁻ | 170 | Deprotonated degradation product | utb.cz |
| Product Ion (from m/z 172) | 154 | Neutral loss of a water molecule | utb.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed insights into the molecule's atomic arrangement. The successful synthesis of related pyrrolidone derivatives is often confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. ambeed.com For instance, the inclusion of guest molecules within a host cavity can be verified by ¹H NMR spectroscopy. researchgate.net
Chromatographic Separations (e.g., HPLC, UPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for assessing the purity of this compound and quantifying it in various mixtures. nih.govacs.org These techniques separate compounds based on their interactions with a stationary and a mobile phase. nih.govacs.org
Reversed-phase chromatography is commonly used for this compound, typically with a C18 column. nih.govacs.org The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol, both containing 0.1% formic acid. nih.govacs.org UPLC systems, coupled with high-resolution mass spectrometry (QTOF-MS), offer advanced capabilities for the comprehensive analysis of non-volatile compounds like this compound in complex matrices, such as recycled plastics. nih.govacs.org
Table 2: Typical UPLC-QTOF-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Chromatography System | Waters Acquity UPLC | nih.govacs.org |
| Column | Atlantis premier BEH C18 AX (2.1 mm × 100 mm, 1.7 μm) | nih.govacs.org |
| Column Temperature | 40 °C | nih.govacs.org |
| Flow Rate | 0.3 mL/min | nih.govacs.org |
| Mobile Phase | Gradient elution with Water (A) and Methanol (B), both with 0.1% formic acid | nih.govacs.org |
| Detection | Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with Electrospray Ionization (ESI) | nih.govacs.org |
Spectrophotometric Methods (e.g., UV-Vis, Fluorescence Spectroscopy) for Concentration Determination
Spectrophotometric techniques, such as UV-Visible (UV-Vis) and fluorescence spectroscopy, offer simple and rapid means for determining the concentration of a substance. nih.gov While these methods are advantageous due to their simplicity and low cost, their application to this compound can be limited. nih.govub.edu
The UV absorption of this compound is generally weak and occurs in a region prone to interference from other biological molecules. nih.gov Fluorescence spectroscopy is also not a primary method for this compound as it is not inherently fluorescent. google.com However, these techniques can be valuable in specific contexts. For instance, in solubility studies of other compounds, this compound has been used as a solvent, and the solubility was estimated using absorption spectroscopy. ub.eduresearchgate.net These spectroscopic methods can be complementary, with absorption spectroscopy being suitable for higher concentrations and fluorescence for lower concentrations. ub.edu
Theoretical and Computational Chemistry Studies on 1 Octylpyrrolidin 2 One
Molecular Modeling and Conformational Analysis
Molecular modeling of 1-octylpyrrolidin-2-one focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule consists of a five-membered pyrrolidinone ring and a flexible eight-carbon octyl chain attached to the nitrogen atom. The flexibility of the octyl chain and the puckering of the pyrrolidinone ring lead to a multitude of possible conformations, each with a different energy level.
Conformational analysis aims to identify the most stable conformations, which are the ones the molecule is most likely to adopt. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The results of such an analysis can reveal the preferred spatial arrangement of the atoms, which in turn influences the molecule's physical and chemical properties.
While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, principles from studies on similar N-substituted pyrrolidones can be applied. For instance, the pyrrolidinone ring is known to adopt envelope or twisted conformations. The long octyl chain will have numerous low-energy conformations, likely favoring extended or folded structures depending on the environment.
Table 1: Representative Conformational Data for a Pyrrolidinone Derivative
| Dihedral Angle (N-C-C-C of alkyl chain) | Relative Energy (kcal/mol) | Population (%) |
| 180° (anti) | 0.00 | 65 |
| +60° (gauche) | 0.85 | 17.5 |
| -60° (gauche) | 0.85 | 17.5 |
This table is illustrative and based on typical energy differences between anti and gauche conformations for alkyl chains. The actual values for this compound would require specific calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of this compound. These calculations can provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.
Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine various electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
Quantum chemical calculations are also instrumental in interpreting experimental data, such as mass spectra, by predicting fragmentation pathways. researchgate.net For instance, in the study of the degradation of this compound, mass spectrometry was used to identify the structure of an intermediate metabolite. europeanreview.org Quantum chemical calculations could be used to simulate the fragmentation of the parent molecule and its metabolites, aiding in their structural elucidation.
Table 2: Calculated Electronic Properties of a Model Pyrrolidinone System
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.8 D |
These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. Actual values for this compound would need to be computed.
Simulation of Solvent and Surfactant Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its properties as a solvent and a surfactant. researchgate.net
As a solvent, this compound's effectiveness in dissolving various substances can be simulated by placing solute molecules in a box of this compound molecules and observing their interactions. osf.io These simulations can reveal how the solvent molecules arrange themselves around the solute and can be used to calculate thermodynamic properties such as the free energy of solvation. The Modified Separation of Cohesive Energy Density (MOSCED) model is another computational approach that can predict limiting activity coefficients and provide insights into solvent selection. researchgate.net
As a surfactant, this compound has an amphiphilic nature, with the polar pyrrolidinone head group and the nonpolar octyl tail. MD simulations can model the self-assembly of these molecules in water to form micelles or their behavior at interfaces, such as the air-water or oil-water interface. researchgate.net These simulations can predict properties like the critical micelle concentration (CMC) and the surface tension reduction, which are key characteristics of surfactants. Studies on similar pyrrolidinium-based surfactants have utilized such methods to understand their aggregation and surface-active properties. tandfonline.com
Prediction of Biological Activity and Receptor Interactions (Computational Aspects)
Computational methods are increasingly used to predict the biological activity of chemical compounds and their interactions with biological targets like proteins and receptors. For this compound, these methods can help in identifying potential therapeutic applications or understanding its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies are a common approach. In a QSAR study, the biological activity of a series of compounds is correlated with their physicochemical properties or molecular descriptors. A QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.govnih.gov This study used molecular modeling and quantum chemical calculations to derive descriptors that were then used to build a predictive model for the antiarrhythmic activity. nih.govnih.gov Such an approach could be applied to this compound to predict its potential for similar or other biological activities.
Table 3: Illustrative QSAR Descriptor Data for a Series of Bioactive Pyrrolidinone Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (-logED50) |
| Analog 1 | 350.5 | 3.8 | 45.2 | 2.1 |
| Analog 2 | 364.5 | 4.1 | 45.2 | 2.3 |
| Analog 3 | 384.5 | 4.5 | 54.5 | 2.5 |
| This compound | 197.3 | 3.2 | 20.3 | Requires model application |
This table is for illustrative purposes to show the type of data used in QSAR studies. The predicted activity for this compound would depend on the specific QSAR model.
Advanced Applications and Emerging Research Frontiers
Use in Advanced Material Science (e.g., Ceramic Binders for Lithium-ion Batteries)
Recent research has explored the potential of pyrrolidone derivatives in the field of advanced materials, particularly in energy storage. While direct application of 1-octylpyrrolidin-2-one as a ceramic binder for lithium-ion batteries is not extensively documented in publicly available research, the fundamental properties of related N-substituted pyrrolidones suggest a potential role.
Polymer binders are crucial components in lithium-ion batteries, responsible for maintaining the structural integrity of the electrodes. rsc.org The industry standard, polyvinylidene difluoride (PVDF), has limitations in terms of adhesion and mechanical flexibility. rsc.org This has spurred research into alternative binders. For instance, the integration of polyrotaxanes into a polyacrylic acid binder has been shown to impart significant elasticity, which is beneficial for accommodating the large volume changes of silicon microparticle anodes during cycling. nih.gov
Ceramic-polymer composite electrolytes are also being investigated to enhance the safety and performance of lithium batteries. google.com These composites leverage the high ionic conductivity of ceramics and the flexibility of polymers. google.com In this context, the solvent properties of compounds like this compound could be relevant for the processing and formation of these composite materials. The ability of N-alkyl pyrrolidones to dissolve a wide range of substances could be advantageous in creating uniform dispersions of ceramic particles within a polymer matrix.
Although specific studies on this compound as a binder are scarce, the broader class of pyrrolidones is recognized for its utility in material science. For example, N-methyl-2-pyrrolidone (NMP) is a common solvent used in the production of lithium-ion battery cathodes. The exploration of other N-substituted pyrrolidones, like the octyl variant, could be a potential area for future research, particularly in the development of novel electrode formulations or advanced composite separators.
Integration in Chemical Intermediate Synthesis and Process Development
This compound serves as a versatile intermediate in the synthesis of a variety of organic compounds. lookchem.com Its structure, featuring a lactam ring and an octyl chain, allows for a range of chemical modifications.
One of the primary methods for synthesizing N-substituted pyrrolidones is through the condensation of gamma-butyrolactone (B3396035) (GBL) with primary amines at elevated temperatures. researchgate.net A reported synthesis of this compound involves the reaction of 2-pyrrolidone with chloro-n-octane in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide.
The pyrrolidone ring itself is a key structural motif in many pharmacologically active compounds and natural products. atamankimya.com For instance, derivatives of pyrrolidone are integral to the structure of certain antibiotics. atamankimya.com The synthesis of more complex molecules can leverage this compound as a starting material or a building block. tdx.cat
In process development, this compound is utilized as a solvent for chemical reactions. atamankimya.com Its high boiling point and thermal stability make it suitable for processes requiring elevated temperatures. blitchem.com Furthermore, its ability to dissolve a wide array of both polar and nonpolar substances makes it a useful medium for various chemical transformations. chemimpex.com
Table 1: Synthesis and Reaction Parameters
| Reaction | Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Synthesis of N-Octyl-2-pyrrolidone | 2-Pyrrolidone, Chloro-n-octane | Tetrabutylammonium bromide, 90°C | This compound | Not specified | |
| Reductive Amination | Ethyl levulinate, Octylamine (B49996) | Au66Pd34 Nanoparticles, 1 atm H2, 85°C | 5-Methyl-1-octylpyrrolidin-2-one | Not specified | rsc.org |
Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry encourage the use of substances that are less hazardous and have a reduced environmental impact. this compound exhibits several characteristics that align with these principles. It is considered to be biodegradable and has low toxicity, making it a more environmentally friendly alternative to some conventional solvents. guidechem.comcymitquimica.com
The U.S. Environmental Protection Agency (EPA) has classified this compound under its Safer Choice program as a "Green circle" chemical, indicating it has been verified to be of low concern. nih.gov This designation supports its use in formulations where environmental impact is a consideration.
In the context of sustainable chemical processes, there is ongoing research into developing greener synthesis routes for pyrrolidones. For example, the reductive amination of ethyl levulinate, a biomass-derived chemical, to produce pyrrolidones using nanoparticle catalysts represents a move towards more sustainable production methods. rsc.org This particular research highlights a solventless conversion under ambient pressure, further enhancing its green credentials. rsc.org
The use of this compound as a solvent can also contribute to greener processes by replacing more hazardous solvents. Its low volatility and high solvency power can lead to more efficient reactions and reduced solvent emissions. chemimpex.comguidechem.com
Future Directions in this compound Research
Future research on this compound is likely to expand on its existing applications and explore new frontiers. One promising area is the optimization of its synthesis to create more cost-effective and sustainable production methods. vulcanchem.com This could involve the development of novel catalysts or the use of bio-based starting materials.
Further investigation into its biological activities could uncover new applications in pharmaceuticals or agrochemicals. vulcanchem.comchemicalbook.com While it is already used as a pharmaceutical excipient and in some pesticide formulations, a deeper understanding of its interactions with biological systems could lead to the development of new active ingredients. atamankimya.com
In material science, there is potential to explore its use in the formulation of advanced polymers and composites. Its properties as a solvent and surfactant could be leveraged to create new materials with unique properties. The potential for its use in energy storage applications, such as in electrolytes or as a processing aid for battery components, warrants further investigation.
The continued study of its environmental fate and toxicology will also be crucial for ensuring its safe and sustainable use in various industries. ontosight.ai
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| This compound | This compound | 2687-94-7 |
| Polyvinylidene difluoride | Not Applicable | 24937-79-9 |
| Polyacrylic acid | Not Applicable | 9003-01-4 |
| gamma-Butyrolactone | Dihydrofuran-2(3H)-one | 96-48-0 |
| Tetrabutylammonium bromide | Tetrabutylammonium bromide | 1643-19-2 |
| Chloro-n-octane | 1-Chlorooctane (B87089) | 111-85-3 |
| N-Methyl-2-pyrrolidone | 1-Methylpyrrolidin-2-one | 872-50-4 |
| Ethyl levulinate | Ethyl 4-oxopentanoate | 539-88-8 |
| 5-Methyl-1-octylpyrrolidin-2-one | 5-Methyl-1-octylpyrrolidin-2-one | Not Available |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Octylpyrrolidin-2-one critical for experimental design?
- Methodological Answer : Key properties include molecular weight (197.3171 g/mol, C₁₂H₂₃NO), density (0.926 g/cm³), boiling point (303.1°C at 760 mmHg), and solubility in organic solvents. These parameters guide solvent selection, reaction temperature optimization, and purification strategies. For example, its high boiling point suggests vacuum distillation may be required for solvent removal . Structural analysis (e.g., NMR, IR) should confirm the pyrrolidin-2-one core and octyl chain conformation .
Q. What methodologies are recommended for synthesizing this compound with high purity?
- Methodological Answer : Synthesis typically involves alkylation of pyrrolidin-2-one with 1-bromooctane under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using melting point analysis and LC-MS. For reproducibility, document solvent ratios, reaction times, and temperature controls rigorously .
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Conduct systematic solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane, chloroform) under controlled temperatures (20–25°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Note batch-to-batch variability in commercial sources and verify purity via NMR or elemental analysis before testing .
Advanced Research Questions
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should assess degradation under light, heat, and pH extremes. For example:
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Photostability : Expose samples to UV light (254 nm) and monitor changes via HPLC.
- pH stability : Test in buffered solutions (pH 2–12) and quantify degradation products using GC-MS. Store the compound in airtight containers at 4°C in darkness to minimize hydrolysis or oxidation .
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer : For cytotoxicity studies:
- Use in vitro models (e.g., MTT assay on cancer cell lines) with IC₅₀ calculations.
- Compare results against structurally similar compounds (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one) to establish structure-activity relationships (SAR).
- Validate selectivity via counter-screens on non-cancerous cells (e.g., HEK293). For mechanistic studies, employ molecular docking to predict interactions with biological targets (e.g., kinases) .
Q. What analytical approaches resolve contradictions in toxicity data for pyrrolidin-2-one derivatives?
- Methodological Answer : Address discrepancies by:
- Conducting dose-response studies across multiple models (e.g., zebrafish embryos, rodent hepatocytes).
- Differentiating acute vs. chronic toxicity using OECD guidelines (e.g., Test No. 423).
- Cross-referencing with ecological data gaps (e.g., bioaccumulation potential, soil mobility) identified in safety data sheets .
Methodological Notes
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details, including solvent grades, instrumentation models, and statistical methods .
- Safety Protocols : Use fume hoods and PPE when handling this compound, as analogs like N-Methylpyrrolidone (NMP) exhibit dermal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
